2-Acetoxy-3'-cyanobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetoxy-3’-cyanobenzophenone is a chemical compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.27 . The compound is also known by its IUPAC name, 2-(3-cyanobenzoyl)phenyl acetate .
Molecular Structure Analysis
The molecular structure of 2-Acetoxy-3’-cyanobenzophenone is characterized by its linear formula C16H11NO3 . The InChI code for this compound is 1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 .Scientific Research Applications
Photochemistry Applications
- The study on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate by Plíštil et al. (2006) highlights the potential of related compounds in synthetic organic chemistry through photolysis, revealing mechanisms of hydrogen migration and cyclization in dry, nonnucleophilic solvents, leading to the formation of indanone derivatives and lactones (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Synthetic Chemistry
- The work by Warkentin (2009) on 2,5-Dihydro-1,3,4-oxadiazoles and bis(heteroatom-substituted)carbenes demonstrates the utility of these compounds in the thermal generation of various carbenes, which are nucleophilic and react with electrophilic functional groups, facilitating the synthesis of acetals, cyclopropanones, and cyclopropenones, thereby enhancing synthetic chemistry's toolbox (Warkentin, 2009).
Environmental and Health Studies
- Research by Watanabe et al. (2015) on the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes underscores the environmental and health relevance of benzophenones, examining their metabolic pathways and impacts on endocrine-disrupting activity (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).
Material Science and Polymer Research
- The synthesis and characterization of o-Hydroxybenzophenone chromophore bonded to aminopropyl silica gel microbeads by Senda et al. (2008) illustrate applications in material science, focusing on enhancing thermal and photochemical stabilities of the bonded chromophores, relevant for developing advanced materials with specific optical properties (Senda, Hidaka, Matsumoto, Shiragami, & Yasuda, 2008).
Analytical Chemistry
- The development of methods for determining benzophenone-3 and its metabolites in human serum by Tarazona, Chisvert, & Salvador (2013) through dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry highlights the importance of analytical techniques in studying the environmental and biological impacts of chemical compounds (Tarazona, Chisvert, & Salvador, 2013).
properties
IUPAC Name |
[2-(3-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRXVSWZRCEUQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641570 |
Source
|
Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-3'-cyanobenzophenone | |
CAS RN |
890099-31-7 |
Source
|
Record name | 3-[2-(Acetyloxy)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.